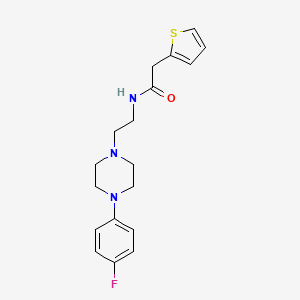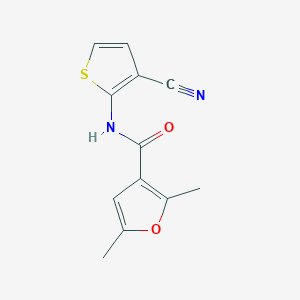
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis
The compound was obtained by a N-acylation reaction . This involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Physical And Chemical Properties Analysis
The compound is a heterocyclic amide derivative . Further physical and chemical properties specific to “N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Radiosensitization
Compounds with similar structures, such as 2- and 3-nitrothiophene-5-carboxamides, have been synthesized and evaluated as radiosensitizers, indicating potential applications in enhancing the efficacy of radiation therapy in cancer treatment. These compounds have been shown to cause radiosensitization of mammalian cells under hypoxic conditions, highlighting their potential in oncology research (Threadgill et al., 1991).
Antiviral and Antitumor Activity
Thiazole C-nucleosides, sharing a core structural motif with N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide, have been synthesized and shown to possess antiviral and antitumor activities. These compounds have been evaluated against various viruses and cancer cell lines, suggesting the potential biomedical applications of structurally related compounds (Srivastava et al., 1977).
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including those incorporating thiophene units and cyanoacrylic acid groups, have been engineered for solar cell applications. These sensitizers demonstrate high incident photon to current conversion efficiency, underscoring the relevance of such compounds in the development of photovoltaic materials (Kim et al., 2006).
G Protein-Coupled Receptor Agonists
Derivatives containing furan and thiophene moieties have been identified as agonists for G Protein-Coupled Receptor 35 (GPR35), indicating potential applications in drug discovery and pharmacology. These findings suggest that compounds like this compound may hold therapeutic value (Deng et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and dna .
Mode of Action
It was found that the compound could interact with dna bases such as guanine, thymine, adenine, and cytosine . This suggests that it may exert its effects by interacting with the genetic material of cells.
Biochemical Pathways
The compound’s interaction with dna suggests that it may influence various cellular processes, including replication, transcription, and translation .
Result of Action
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has been found to exhibit moderate antioxidant activity and significant antimicrobial properties . It demonstrated activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPKHPUVKFGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)
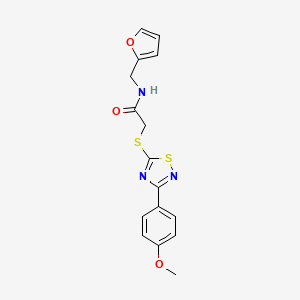
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)


![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
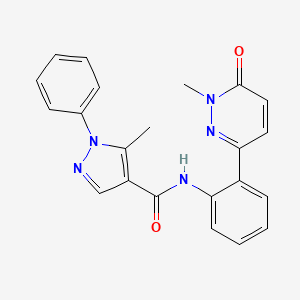
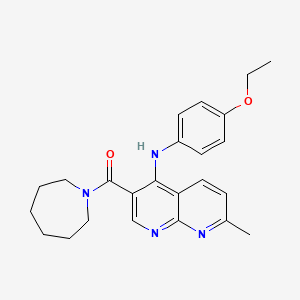
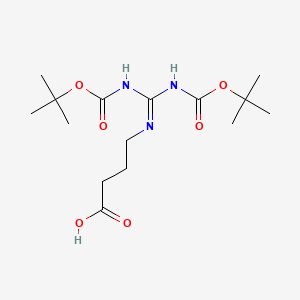

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
